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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

3-Amino-2-cyclohexen-1-one, a valuable building block in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties,

offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary
The structural features of 3-Amino-2-cyclohexen-1-one have been elucidated using ¹H NMR,

¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are

summarized in the tables below, providing a clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-2-
cyclohexen-1-one
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.23 s 1H =CH

3.20 bs 1H NH

2.37 m 2H CH₂

2.28 m 2H CH₂

1.97 m 2H CH₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-2-
cyclohexen-1-one

Chemical Shift (δ) ppm Assignment

196.5 C=O (C1)

163.8 =C-NH₂ (C3)

99.8 =CH (C2)

36.8 CH₂ (C6)

29.2 CH₂ (C4)

21.9 CH₂ (C5)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for 3-Amino-2-
cyclohexen-1-one
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Wavenumber (cm⁻¹) Intensity Assignment

3435 Strong N-H stretch (asymmetric)

3320 Strong N-H stretch (symmetric)

1650 Strong C=O stretch (conjugated)

1605 Strong C=C stretch

1560 Strong N-H bend

Sample Preparation: KBr Pellet

Experimental Protocols
The following sections outline the detailed methodologies for acquiring the NMR and IR spectra

presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 3-Amino-2-cyclohexen-1-one.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Sample Preparation:

Approximately 10-20 mg of 3-Amino-2-cyclohexen-1-one was accurately weighed and

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl

sulfoxide (DMSO-d₆) for ¹³C NMR in a clean, dry NMR tube.

The solution was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Frequency: 400 MHz.
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Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Spectral Width: 8278 Hz.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Frequency: 100 MHz.

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Spectral Width: 24038 Hz.

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Amino-2-cyclohexen-1-one.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 3-Amino-2-cyclohexen-1-one was finely ground with 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The homogenous mixture was transferred to a pellet-pressing die.

A pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent

pellet.

FT-IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background: A spectrum of the empty sample compartment was recorded as the background

and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
Amino-2-cyclohexen-1-one.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-cyclohexen-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266254#spectroscopic-data-of-3-amino-2-
cyclohexen-1-one-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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